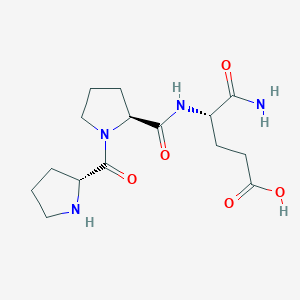

D-Pro-Pro-Glu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H24N4O5 |

|---|---|

Poids moléculaire |

340.37 g/mol |

Nom IUPAC |

(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C15H24N4O5/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21)/t9-,10+,11-/m0/s1 |

Clé InChI |

WNBHFVWXIXPBLH-AXFHLTTASA-N |

SMILES isomérique |

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N |

SMILES canonique |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N |

Séquence |

PPE |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of D-Pro-Pro-Glu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the tripeptide D-Pro-Pro-Glu. The methodologies detailed herein are grounded in established principles of peptide chemistry, offering a robust framework for the production of this and similar peptide structures. This document outlines both solid-phase and liquid-phase synthesis strategies, details purification protocols, and presents expected quantitative outcomes.

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice of method often depends on the desired scale of production, with SPPS being highly suitable for laboratory-scale synthesis and LPPS offering advantages for larger-scale production.[1][2]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, is the most common method for peptide synthesis.[3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3] The Fmoc/tBu strategy is a widely used approach in SPPS due to its mild deprotection conditions.[3][4]

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.[1]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-D-Pro-OH

-

Fmoc-Pro-OH

-

Fmoc-Glu(OtBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[1]

-

First Amino Acid Loading (Fmoc-Glu(OtBu)-OH):

-

Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[1]

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[1]

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[1]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1]

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Fmoc-Pro-OH):

-

Repeat the Fmoc deprotection step as described above.

-

Activate and couple Fmoc-Pro-OH using the same procedure as for the first amino acid.

-

-

Third Amino Acid Coupling (Fmoc-D-Pro-OH):

-

Repeat the Fmoc deprotection step.

-

Activate and couple Fmoc-D-Pro-OH using the same procedure.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal D-Proline.[5]

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature.[6]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.[5]

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold diethyl ether.[5]

-

Dry the crude peptide under vacuum.[5]

-

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the synthesis of peptides in solution.[2] This method is particularly advantageous for large-scale synthesis as it can be more cost-effective and environmentally friendly due to reduced solvent and reagent usage compared to SPPS.[2] The process involves the coupling of amino acid derivatives in a homogenous solution, followed by purification of the intermediate peptide at each step.[2]

-

C-terminal Protection: The C-terminal amino acid (Glu) is protected, typically as a methyl or benzyl (B1604629) ester.

-

First Coupling: The protected Glu is coupled with N-terminally protected Proline (e.g., Boc-Pro-OH or Fmoc-Pro-OH) using a coupling agent like DCC/HOBt or EDC.[7]

-

Deprotection and Purification: The N-terminal protecting group is removed, and the resulting dipeptide is purified, often by extraction or crystallization.[7]

-

Second Coupling: The purified dipeptide is then coupled with the N-terminally protected D-Proline.

-

Final Deprotection and Purification: All protecting groups are removed to yield the final tripeptide, which is then purified.

Purification Methods

The purity of the synthesized peptide is critical for its intended application. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for the purification of synthetic peptides.[4][8]

Experimental Protocol: RP-HPLC Purification of this compound

Materials:

-

Crude this compound peptide

-

Buffer A: 0.1% TFA in water

-

Buffer B: 0.1% TFA in acetonitrile (B52724) (ACN)

-

C18 RP-HPLC column (preparative or semi-preparative)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A. If solubility is an issue, a small percentage of Buffer B can be added. Filter the sample through a 0.45 µm filter.[9]

-

Column Equilibration: Equilibrate the C18 column with a low concentration of Buffer B (e.g., 5-10%) in Buffer A.

-

Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Buffer B. A typical gradient for a tripeptide might be from 5% to 50% Buffer B over 30-60 minutes at a flow rate appropriate for the column size.[8][10]

-

Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peak.[9]

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on typical yields for similar peptide syntheses.

Table 1: Expected Yield and Purity from Solid-Phase Peptide Synthesis

| Parameter | Expected Value | Reference |

| Crude Peptide Yield | 70-90% | [11] |

| Purity after Cleavage | 60-80% | General SPPS knowledge |

| Final Yield after HPLC | 30-50% | General SPPS knowledge |

| Final Purity (HPLC) | >95% | [11] |

Table 2: Characterization Data for this compound

| Analysis Method | Expected Result |

| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ = 342.16 Da |

| Analytical RP-HPLC | Single major peak with a specific retention time |

| ¹H NMR | Peaks corresponding to the protons of the three amino acid residues |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the Solid-Phase Peptide Synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 7. WO2012171987A1 - A process for extraction of peptides and its application in liquid phase peptide synthesis - Google Patents [patents.google.com]

- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of D-Pro-Pro-Glu Tripeptide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the biological mechanism of action of the specific tripeptide D-Pro-Pro-Glu is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-studied, closely related endogenous tripeptide, Gly-Pro-Glu (GPE), and discusses the potential implications of D-amino acid substitution. Information on synthetic peptides with a similar this compound backbone used in non-biological contexts is also included for completeness.

Introduction and Overview

The tripeptide this compound is a synthetic peptide whose biological functions are not yet extensively characterized. However, its structure is highly related to the endogenous neuroprotective peptide Gly-Pro-Glu (GPE), which is the N-terminal tripeptide of Insulin-like Growth Factor-1 (IGF-1). GPE itself is known to possess neuroprotective properties, although its precise mechanism of action is still under investigation.[1] The substitution of L-amino acids with their D-isomers, such as D-Proline, is a common strategy in medicinal chemistry to increase peptide stability and proteolytic resistance, which can significantly alter biological activity.

This guide will focus primarily on the known mechanisms of GPE as the principal model for understanding the potential actions of this compound. We will explore its interaction with the N-methyl-D-aspartate (NMDA) receptor and delve into other proposed signaling pathways that contribute to its neuroprotective effects.

Interaction with the Glutamatergic System: The NMDA Receptor

The most characterized interaction of GPE is with the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.

GPE as a Weak NMDA Receptor Agonist

GPE has been identified as a weak agonist at the NMDA receptor.[2] It is believed to interact with the glutamate-binding site on the GluN2 subunit of the receptor.[3] High concentrations of GPE can evoke inward currents in neurons, an effect that is blocked by competitive NMDA receptor antagonists.[2] However, these effects are observed at concentrations likely much higher than physiological levels of endogenous GPE, suggesting that direct activation of NMDA receptors may not be its primary neuroprotective mechanism under normal conditions.[2]

The affinity of GPE for the NMDA receptor is relatively low. One study reported an IC50 value of 14.7 μM for the inhibition of glutamate (B1630785) binding to the NMDA receptor.[4]

Implications of D-Proline Substitution

The presence of D-Proline residues in this compound could alter its interaction with the NMDA receptor. D-amino acids are known to be present in the nervous system and can modulate NMDA receptor activity.[5] For instance, D-serine is a potent co-agonist at the glycine-binding site of the NMDA receptor. While the effect of a D-Pro-Pro motif is uncharacterized in this context, it could potentially alter the peptide's conformation, leading to a different binding affinity or efficacy compared to GPE.

Non-NMDA Receptor-Mediated Neuroprotection

Evidence strongly suggests that the neuroprotective actions of GPE are not solely dependent on its affinity for the glutamate receptor.[1] Several other signaling pathways have been implicated.

Modulation of Calcium and Glycogen Synthase Kinase 3β (GSK-3β) Signaling

Some findings indicate that GPE mimics certain effects of IGF-1 through a mechanism that involves the modulation of intracellular calcium and the inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[1][3] GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including apoptosis and inflammation.[6] Its inhibition is generally considered a pro-survival signal. The pathway leading from GPE to GSK-3β modulation is not fully elucidated but is independent of β-amyloid clearance.[1]

Caption: Proposed GPE signaling pathways involving Calcium modulation and PI3K/Akt/GSK-3β.

Activation of ERK and PI3K Pathways

Studies on mouse neural stem cells have shown that GPE can promote their proliferation and migration. This effect is associated with the activation of the Extracellular signal-Regulated Kinase (ERK) and Phosphoinositide 3-Kinase (PI3K) pathways.[7] These are critical signaling cascades involved in cell growth, survival, and differentiation.

Caption: GPE-mediated activation of the PI3K/Akt and MAPK/ERK signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of Gly-Pro-Glu (GPE).

Table 1: Receptor Binding Affinity

| Compound | Receptor/Site | Assay Type | Value | Reference |

|---|

| Gly-Pro-Glu (GPE) | NMDA Receptor | Inhibition of Glutamate Binding | IC50 = 14.7 µM |[4] |

Table 2: In Vitro Cellular Activity

| Compound | Cell Type | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Gly-Pro-Glu (GPE) | Rat Parietal Cortex Slices | [³H]-Acetylcholine Release | 10⁻¹⁰ M | Potentiation of K⁺-induced release | [3] |

| Gly-Pro-Glu (GPE) | Rat Striatum Slices | [³H]-Dopamine Release | 10⁻⁵ M | Mild increase in K⁺-induced release | [3] |

| Gly-Pro-Glu (GPE) | Cultured Hippocampal Neurons | Whole-cell Patch Clamp | 30 µM | Just detectable inward current | [2] |

| Gly-Pro-Glu (GPE) | Cultured Hippocampal Neurons | Whole-cell Patch Clamp | 500 µM | Large inward current, blocked by NMDA antagonist | [2] |

| Gly-Pro-Glu (GPE) | Rat Hippocampal Organotypic Cultures | NMDA-induced Neurotoxicity | 1-100 µM | Prevention of neuronal death |[3] |

This compound Motif in Organocatalysis

It is noteworthy that the tripeptide H-D-Pro-Pro-Glu-NH2 has been identified as a highly effective organocatalyst for asymmetric 1,4-addition reactions in organic synthesis.[8] While this is a non-biological application, it demonstrates that peptides containing the this compound core are synthetically accessible and possess unique stereochemical properties that influence their function. The mechanism in this context involves the formation of an enamine intermediate with an aldehyde.[9] This highlights the structural and functional importance of the D-Pro-Pro motif.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording for Agonist Activity

This protocol is used to measure ion currents across the entire cell membrane in response to a peptide agonist.[2][10][11]

-

Cell Preparation: Plate primary hippocampal neurons or a suitable cell line (e.g., HEK293 expressing NMDA receptors) onto coverslips a few days prior to recording.

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.

-

-

Recording:

-

Place a coverslip in the recording chamber and perfuse with aCSF at ~1.5 mL/min.

-

Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ when filled with internal solution.

-

Approach a target neuron and apply light positive pressure.

-

Release pressure upon contact to form a high-resistance (GΩ) seal.

-

Apply brief, strong suction to rupture the cell membrane, establishing the whole-cell configuration.

-

Clamp the cell voltage at a holding potential (e.g., -70 mV) to record inward currents.

-

Apply the this compound peptide at various concentrations using a perfusion system and record changes in membrane current.

-

Co-apply with specific antagonists (e.g., an NMDA receptor antagonist like (R)-CPP) to confirm receptor specificity.

-

Caption: Experimental workflow for whole-cell patch-clamp recording.

Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of the peptide for a specific receptor by competing with a known radiolabeled ligand.[12][13][14]

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in cold lysis buffer. Centrifuge to pellet the membranes. Resuspend and wash the pellet. Finally, resuspend in assay buffer and determine protein concentration.

-

Assay Components:

-

Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., --INVALID-LINK--MK-801 for the NMDA receptor channel site).

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine background binding.

-

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a fixed concentration, typically near its Kd), and either buffer, test compound, or non-specific control. Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The filters trap the membranes with bound radioligand.

-

Detection: Wash the filters with ice-cold buffer. Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression to determine the IC50, which can then be converted to a Ki (inhibition constant).

Conclusion and Future Directions

The mechanism of action for the this compound tripeptide is currently uncharacterized. Based on extensive research into its close analog, Gly-Pro-Glu, it is plausible that this compound interacts weakly with the NMDA receptor. However, its primary neuroprotective effects, if any, are more likely mediated through other signaling pathways, potentially involving the modulation of intracellular calcium and the inhibition of GSK-3β, or the activation of the ERK and PI3K pro-survival pathways.

The inclusion of two D-proline residues would be expected to confer significant resistance to enzymatic degradation, potentially leading to a longer biological half-life and improved pharmacokinetic profile compared to GPE. This enhanced stability could make this compound a more potent therapeutic agent if it retains the beneficial biological activities of GPE.

Future research should focus on directly characterizing the biological activity of this compound using the experimental protocols outlined in this guide. Key investigations should include:

-

Determining its binding affinity and functional activity at NMDA receptors and their subtypes.

-

Assessing its neuroprotective capabilities in in vitro models of neuronal injury.

-

Investigating its impact on the PI3K/Akt/GSK-3β and MAPK/ERK signaling cascades.

-

Evaluating its pharmacokinetic profile and in vivo efficacy in animal models of neurological disease.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Powerful Organocatalyst: A Technical Guide to H-D-Pro-Pro-Glu-NH2

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the discovery, history, and application of the highly efficient tripeptide organocatalyst, H-D-Pro-Pro-Glu-NH2. This catalyst has garnered significant attention for its ability to promote asymmetric carbon-carbon bond formation with remarkable stereoselectivity and efficiency, offering a valuable tool in the synthesis of complex chiral molecules.

Discovery and Historical Context

The development of H-D-Pro-Pro-Glu-NH2 is rooted in the broader field of organocatalysis, which seeks to use small organic molecules to catalyze chemical transformations. A key milestone in this area was the use of the amino acid L-proline as a catalyst. However, the quest for catalysts with enhanced activity and selectivity led researchers to explore more complex structures, including peptides.

The story of H-D-Pro-Pro-Glu-NH2 begins with the work of the Wennemers group. In 2009, they reported this tripeptide as a significantly more efficient catalyst for asymmetric conjugate addition reactions compared to its predecessor, H-D-Pro-Pro-Asp-NH2.[1] This discovery marked a significant advancement in the design of peptide-based organocatalysts, demonstrating that subtle structural modifications could lead to substantial improvements in catalytic performance. The D-Pro-Pro motif was identified as a crucial element for inducing high stereoselectivity, while the C-terminal amide and the glutamic acid side chain were found to be important for fine-tuning this selectivity.[1][2]

Catalytic Performance in Asymmetric Michael Additions

The H-D-Pro-Pro-Glu-NH2 catalyst has proven to be exceptionally effective in promoting the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is of great synthetic utility as it allows for the formation of chiral γ-nitro aldehydes, which are versatile building blocks for the synthesis of various biologically active molecules. The catalyst consistently delivers high yields and excellent stereoselectivities (both diastereoselectivity and enantioselectivity) across a broad range of substrates.

| Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |

| Propanal | trans-β-nitrostyrene | 95 | 95:5 | 99 | [1] |

| Butanal | trans-β-nitrostyrene | 96 | 96:4 | 99 | [1] |

| Isovaleraldehyde | trans-β-nitrostyrene | 98 | 97:3 | 99 | [1] |

| Propanal | (E)-1-nitro-3-phenylprop-1-ene | 94 | 94:6 | 98 | [1] |

| Propanal | (E)-2-(2-nitrovinyl)furan | 92 | 93:7 | 99 | [1] |

| Cyclohexanecarbaldehyde | trans-β-nitrostyrene | 90 | 92:8 | 97 | [2] |

Table 1: Performance of H-D-Pro-Pro-Glu-NH2 in the Asymmetric Michael Addition of Various Aldehydes to Nitroolefins.

Experimental Protocols

Synthesis of H-D-Pro-Pro-Glu-NH2 Catalyst

The synthesis of the tripeptide catalyst is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.

Materials:

-

Fmoc-Rink-Amide resin

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Pro-OH

-

Fmoc-D-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink-Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Glu): In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH with DIC and HOBt in DMF for 15 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Pro): Repeat step 3 with Fmoc-Pro-OH.

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (D-Pro): Repeat step 3 with Fmoc-D-Pro-OH.

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, then wash with cold ether. Purify the crude peptide by reverse-phase HPLC to obtain the final H-D-Pro-Pro-Glu-NH2 catalyst.

General Procedure for Asymmetric Michael Addition

Materials:

-

H-D-Pro-Pro-Glu-NH2 catalyst

-

Aldehyde

-

Nitroolefin

-

Solvent (e.g., Chloroform)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a solution of the nitroolefin (1.0 equiv) in the chosen solvent under an inert atmosphere, add the H-D-Pro-Pro-Glu-NH2 catalyst (typically 1-5 mol%).

-

Addition of Aldehyde: Add the aldehyde (1.5-2.0 equiv) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro aldehyde.

Catalytic Cycle and Mechanism

The catalytic cycle of the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition proceeds through a series of well-defined steps. The secondary amine of the D-proline residue plays a crucial role in forming a nucleophilic enamine intermediate with the aldehyde. The glutamic acid side chain is believed to act as a general acid/base catalyst, facilitating proton transfer steps and activating the nitroolefin through hydrogen bonding.

Figure 1: Catalytic cycle of the H-D-Pro-Pro-Glu-NH2 catalyzed Michael addition.

Experimental Workflow for Catalyst Application

Figure 2: A typical experimental workflow for the Michael addition reaction.

Conclusion

The discovery and development of the H-D-Pro-Pro-Glu-NH2 catalyst represents a significant achievement in the field of asymmetric organocatalysis. Its high efficiency, excellent stereoselectivity, and broad substrate scope make it a powerful tool for the synthesis of chiral molecules of interest to the pharmaceutical and chemical industries. This guide provides a comprehensive overview of its history, performance, and practical application, serving as a valuable resource for researchers seeking to leverage this remarkable catalyst in their synthetic endeavors.

References

D-Pro-Pro-Glu: An In-Depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide D-Pro-Pro-Glu, composed of two D-proline residues and a C-terminal glutamic acid, represents a unique molecular entity with potential implications in drug development and biomedical research. The incorporation of D-amino acids is a well-established strategy to enhance peptide stability and resistance to enzymatic degradation, thereby prolonging its biological half-life. This technical guide provides a comprehensive overview of the stability and potential degradation pathways of this compound, drawing upon established principles of peptide chemistry and analysis of related proline-rich and D-amino acid-containing peptides. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar peptide structures.

Physicochemical Properties and Stability Considerations

The stability of this compound is governed by its unique primary structure. The presence of two consecutive D-proline residues imparts significant conformational rigidity and resistance to many common proteases. Glutamic acid at the C-terminus provides a site for potential modifications and interactions.

General Factors Influencing Stability:

-

pH: Peptide bonds are susceptible to hydrolysis at extreme pH values. The amide bonds in this compound are generally stable under neutral conditions (pH 5-6) but can undergo acid or base-catalyzed hydrolysis over time.[1]

-

Temperature: Elevated temperatures accelerate chemical degradation reactions, including hydrolysis and cyclization. For long-term storage, temperatures of -20°C or -80°C are recommended.[2]

-

Enzymatic Degradation: The D-proline residues offer substantial protection against many common peptidases that typically recognize L-amino acids. However, specialized enzymes such as post-proline cleaving enzymes may still recognize and cleave the peptide bonds.

-

Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, oxidative conditions can potentially lead to minor modifications over extended periods.

Potential Degradation Pathways

Based on the structure of this compound and known degradation mechanisms of similar peptides, several degradation pathways can be postulated. Forced degradation studies under various stress conditions are essential to definitively identify these pathways.[3]

Hydrolysis:

The primary chemical degradation pathway is likely the hydrolysis of the peptide bonds, leading to the formation of smaller peptide fragments and individual amino acids. This can occur at the Pro-Pro bond or the Pro-Glu bond.

-

Degradation Products: D-Pro-Pro, Pro-Glu, D-Proline, Glutamic acid.

Cyclization:

N-terminal glutamic acid residues in peptides can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. While glutamic acid is at the C-terminus in this compound, internal cyclization involving the glutamic acid side chain is a theoretical possibility under certain conditions, though less common. More relevant is the potential for cyclization of the entire peptide under specific synthetic or degradation conditions.

-

Potential Degradation Product: Cyclo(this compound).

Enzymatic Cleavage:

Despite the D-amino acids, certain enzymes could potentially cleave the peptide.

-

Dipeptidyl Peptidase-IV (DPP-IV): This enzyme is known to cleave peptides with a proline or alanine (B10760859) at the penultimate N-terminal position.[4] While the D-configuration of the first proline offers protection, the internal Pro-Glu bond might be a substrate, although likely with very low efficiency.

-

Prolyl Endopeptidases (PEPs): These enzymes cleave C-terminal to proline residues and are known to be involved in the degradation of proline-rich peptides.[5] The D-configuration of the prolines would likely hinder, but not necessarily completely prevent, cleavage.

Quantitative Stability Data

Table 1: Postulated Stability Profile of this compound Under Various Conditions

| Condition | Expected Stability | Potential Degradation Products | Analytical Method for Detection |

| pH | |||

| Acidic (pH 1-3) | Low to Moderate | Hydrolysis products (D-Pro-Pro, Pro-Glu, D-Pro, Glu) | RP-HPLC, LC-MS |

| Neutral (pH 6-8) | High | Minimal hydrolysis | RP-HPLC, LC-MS |

| Basic (pH 9-12) | Low to Moderate | Hydrolysis products, potential racemization | RP-HPLC, Chiral Chromatography, LC-MS |

| Temperature | |||

| -80°C | Very High | Negligible | RP-HPLC |

| -20°C | High | Minimal over extended periods | RP-HPLC |

| 4°C | Moderate | Slow hydrolysis over time | RP-HPLC, LC-MS |

| 37°C (Physiological) | Moderate to Low | Enzymatic and chemical degradation | RP-HPLC, LC-MS |

| Enzymatic | |||

| Plasma/Serum | Moderate | Cleavage products (e.g., D-Pro-Pro, Glu) | RP-HPLC, LC-MS/MS |

| Specific Peptidases | Variable | Specific cleavage fragments | Enzyme assays, RP-HPLC, LC-MS/MS |

Experimental Protocols

To assess the stability and degradation of this compound, a series of well-defined experimental protocols should be employed.

Protocol 1: Stability Assessment in Different pH Buffers

-

Materials: this compound, phosphate (B84403) buffers (pH 3, 5, 7.4, 9), HCl, NaOH, HPLC grade water and acetonitrile (B52724), trifluoroacetic acid (TFA).

-

Procedure: a. Prepare stock solutions of this compound in water. b. Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL. c. Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C). d. At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots. e. Quench any reaction by adding an equal volume of 0.1% TFA in acetonitrile. f. Analyze the samples by RP-HPLC to quantify the remaining parent peptide.

-

Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life at each condition.

Protocol 2: Enzymatic Stability in Plasma

-

Materials: this compound, human or animal plasma, protein precipitation agent (e.g., acetonitrile or trichloroacetic acid), phosphate-buffered saline (PBS).

-

Procedure: a. Pre-warm plasma to 37°C. b. Spike this compound into the plasma to a final concentration of 10 µM. c. Incubate at 37°C. d. At various time points, withdraw aliquots and immediately add a protein precipitation agent to stop enzymatic activity. e. Centrifuge to pellet the precipitated proteins. f. Analyze the supernatant by LC-MS/MS to quantify the parent peptide and identify degradation products.

-

Analysis: Determine the half-life of this compound in plasma.

Protocol 3: Identification of Degradation Products by Mass Spectrometry

-

Materials: Degraded samples from stability studies, LC-MS/MS system.

-

Procedure: a. Subject the degraded samples to liquid chromatography to separate the components. b. Analyze the eluent by tandem mass spectrometry (MS/MS). c. Fragment the parent peptide and any degradation products to obtain characteristic fragmentation patterns.

-

Analysis: Compare the mass-to-charge ratios and fragmentation patterns of the degradation products to theoretical values of expected products (e.g., hydrolyzed fragments, cyclized forms) to confirm their identities.

Potential Signaling Pathways

The biological activity of this compound is not well-characterized. However, given its structural components, some potential interactions with signaling pathways can be hypothesized.

Glutamate (B1630785) Receptor Interaction

The C-terminal glutamate residue suggests a potential interaction with glutamate receptors. The related L-tripeptide, Gly-Pro-Glu (GPE), has been shown to be a weak agonist at N-methyl-D-aspartate (NMDA) receptors.[1][7] It is plausible that this compound could also interact with NMDA or other glutamate receptors, although likely with different affinity and efficacy due to the D-proline residues. Activation of glutamate receptors can trigger a cascade of intracellular signaling events, including changes in intracellular calcium levels and activation of protein kinases.[8]

Experimental Workflows

A logical workflow is crucial for the systematic investigation of this compound's stability and degradation.

Conclusion

This compound is a synthetic tripeptide with inherent stability advantages conferred by its D-proline residues. While specific experimental data for this molecule is scarce, this guide provides a robust framework for its investigation based on established principles of peptide chemistry. The primary degradation pathways are anticipated to be hydrolysis under harsh conditions and potential, albeit slow, enzymatic cleavage. Its C-terminal glutamate suggests a possible, though likely weak, interaction with glutamate receptors. The detailed experimental protocols and workflows outlined herein provide a clear path for researchers to systematically characterize the stability, degradation, and potential biological activity of this compound, thereby facilitating its potential development for therapeutic applications. Further research is warranted to fully elucidate the properties of this intriguing molecule.

References

- 1. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New cyclization reaction at the amino terminus of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Therapeutic Data for D-Pro-Pro-Glu Necessitates a Shift in Focus to the Neuroprotective Tripeptide Gly-Pro-Glu (GPE)

An extensive search for the therapeutic applications of the tripeptide D-Pro-Pro-Glu has yielded no significant scientific literature outlining its use in preclinical or clinical research. To fulfill the user's request for an in-depth technical guide, this document will instead focus on the closely related and well-researched neuroprotective peptide, Glycyl-L-Prolyl-L-Glutamate (GPE) . This guide will adhere to the requested format, providing a comprehensive overview of GPE's therapeutic potential, mechanisms of action, and relevant experimental data for an audience of researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Therapeutic Potential of Gly-Pro-Glu (GPE)

Introduction

Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and is produced by the proteolytic cleavage of its parent molecule. While initially considered an inactive metabolite, subsequent research has demonstrated its potent neuroprotective effects in a variety of in vitro and in vivo models of neurological damage and neurodegenerative diseases. GPE's therapeutic potential has been investigated for conditions such as stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Unlike IGF-1, GPE does not bind to the IGF-1 receptor, suggesting a distinct mechanism of action. Its ability to cross the blood-brain barrier further enhances its appeal as a potential therapeutic agent for central nervous system (CNS) disorders.

Mechanism of Action

GPE's neuroprotective effects are believed to be mediated through multiple pathways. A primary mechanism involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. Additionally, GPE has been shown to modulate critical intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival and proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of GPE.

Table 1: In Vitro Neuroprotective Effects of GPE

| Experimental Model | Endpoint Measured | GPE Concentration | Result | Citation |

| NMDA-induced excitotoxicity in rat hippocampal organotypic cultures | Neuronal death | 1-100 µM | Statistically significant prevention of neuronal death (p < 0.01) | [1] |

| Aβ-induced toxicity in cultured rat hippocampal neurons | Lactate dehydrogenase (LDH) release | 10-100 µM | Prevention of Aβ-mediated increase in LDH release | [2] |

| Aβ-induced toxicity in cultured rat hippocampal neurons | MTT reduction | 10-100 µM | Prevention of Aβ inhibition of MTT reduction | [2] |

| L-[3H]glutamate binding assay | Inhibition of glutamate (B1630785) binding to NMDA receptor | 1-1000 µM | IC50 of 14.7 µM | [3][4] |

| Potassium-evoked acetylcholine (B1216132) release from rat cortical slices | Acetylcholine release | 0.1 nM - 100 µM | Potentiation of release | [3][5] |

| Potassium-evoked dopamine (B1211576) release from rat striatum | Dopamine release | 0-100 µM | Significant enhancement of evoked release | [3] |

Table 2: In Vivo Neuroprotective Effects of GPE

| Animal Model | Injury/Disease Model | GPE Administration | Endpoint Measured | Result | Citation |

| Rat | Hypoxia-ischemia | 3 mg/kg bolus + 3 mg/kg/h infusion for 4h, 1-5h post-injury | Brain damage | Significant reduction in the degree of brain damage (P < 0.05) | [6] |

| Rat | Aβ25-35 infusion | 300 mg; i.p. once per day; on day 0, 6 and 12 | Somatostatin content and receptor density | Recovered Aβ25-35-induced reduction | [3] |

Experimental Protocols

1. In Vitro NMDA-Induced Excitotoxicity Assay

-

Cell Culture: Organotypic hippocampal cultures are prepared from 7-day-old rat pups. Slices (400 µm) are cultured on semiporous membranes for 10-12 days.

-

Experimental Procedure:

-

Cultures are pre-incubated with GPE (1-100 µM) for 30 minutes.

-

Excitotoxicity is induced by adding 100 µM NMDA to the culture medium for 24 hours.

-

Neuronal death is assessed by measuring the uptake of propidium (B1200493) iodide (PI), a fluorescent marker of cell death, using fluorescence microscopy.

-

-

Data Analysis: The intensity of PI fluorescence is quantified and compared between control, NMDA-treated, and GPE + NMDA-treated groups. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).[1]

2. In Vivo Hypoxia-Ischemia Model

-

Animal Model: Seven-day-old rat pups are used. The left common carotid artery is permanently occluded. Pups are then exposed to a hypoxic environment (8% oxygen) for a defined period.

-

Experimental Procedure:

-

One to five hours after the hypoxic-ischemic insult, a single intravenous (i.v.) bolus injection of GPE (3 mg/kg) is administered.

-

This is followed by a continuous 4-hour i.v. infusion of GPE (3 mg/kg/h).

-

Control animals receive a vehicle infusion.

-

After 4 days, the animals are sacrificed, and the brains are processed for histological analysis.

-

-

Data Analysis: The extent of brain damage is quantified by measuring the area of infarction in brain sections. Statistical comparison between GPE-treated and vehicle-treated groups is performed using a t-test.[6]

Signaling Pathways and Visualizations

NMDA Receptor Interaction

GPE is a weak agonist at the NMDA receptor, interacting with the glutamate-binding site.[7] This interaction is thought to modulate receptor activity, potentially preventing the excessive calcium influx associated with excitotoxicity.

Caption: GPE interacts with the NMDA receptor at the glutamate binding site.

PI3K/Akt Signaling Pathway

GPE has been shown to activate the PI3K/Akt signaling pathway, a key cascade in promoting cell survival and inhibiting apoptosis.

Caption: GPE-mediated activation of the PI3K/Akt signaling pathway.

ERK Signaling Pathway

Activation of the ERK pathway by GPE contributes to its neuroprotective effects by regulating gene expression involved in cell growth and differentiation.

Caption: GPE activates the ERK signaling cascade to promote neuronal survival.

Clinical Development and Future Directions

A GPE product, Glypromate®, was advanced to Phase III clinical trials by Neuren Pharmaceuticals for the prevention of cognitive impairment following cardiac surgery.[8][9] However, the trial was discontinued (B1498344) due to a lack of efficacy.[1] Despite this setback, the robust preclinical data for GPE and its analogues continue to make it an area of interest for the development of novel neuroprotective therapies. Future research may focus on optimizing its pharmacokinetic properties, exploring different therapeutic indications, and further elucidating its complex mechanisms of action. The development of GPE analogs with improved stability and efficacy is an active area of investigation.[1]

References

- 1. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Gly-Pro-Glu (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurenpharma.com [neurenpharma.com]

- 9. neurenpharma.com [neurenpharma.com]

Synthesis of D-Pro-Pro-Glu Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and analysis of D-Pro-Pro-Glu analogues and derivatives. These tripeptides, particularly analogues of the naturally occurring Gly-Pro-Glu (GPE), have garnered significant interest for their neuroprotective properties, primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. This document details the synthetic methodologies, summarizes key quantitative data, and illustrates the relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Core Synthesis Strategies: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound analogues and derivatives is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification and enabling high yields.

General Workflow for Fmoc-SPPS of this compound Analogues

The synthesis commences from the C-terminus (Glu) to the N-terminus (D-Pro).

Figure 1. General workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Materials and Reagents

-

Resins: Wang resin or 2-Chlorotrityl chloride resin are suitable for synthesizing peptides with a C-terminal carboxylic acid.

-

Amino Acids: Fmoc-D-Pro-OH, Fmoc-L-Glu(OtBu)-OH (or other protected glutamic acid derivatives). Side-chain protection of glutamic acid (e.g., with a t-butyl group) is crucial to prevent side reactions.

-

Coupling Reagents: HBTU/HATU in combination with a base such as DIEA or NMM.

-

Deprotection Reagent: 20% piperidine (B6355638) in DMF.

-

Cleavage Cocktail: A mixture of TFA, TIS, and water is commonly used.

-

Solvents: High-purity DMF, DCM, and acetonitrile (B52724) are required.

Detailed Synthesis Protocol for D-Pro-L-Pro-L-Glu

This protocol is adapted from standard Fmoc-SPPS procedures and can be modified for the synthesis of various analogues.[1][2][3][4][5][6][7]

-

Resin Preparation:

-

Swell the resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g loading) in DMF for 1 hour in a reaction vessel.

-

-

First Amino Acid Coupling (Fmoc-L-Glu(OtBu)-OH):

-

Dissolve Fmoc-L-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Second Amino Acid Coupling (Fmoc-D-Pro-OH):

-

Repeat step 2 using Fmoc-D-Pro-OH. Proline couplings can sometimes be challenging; a double coupling may be necessary to ensure complete reaction.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

Third Amino Acid Coupling (Fmoc-D-Pro-OH):

-

Repeat step 2 using Fmoc-D-Pro-OH.

-

-

Final Fmoc Deprotection:

-

Repeat step 3.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8][9][10][11][12][13][14][15][16][17] A gradient of acetonitrile in water with 0.1% TFA is typically used for elution.

-

Characterization: The purity of the final peptide is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (MS) and its structure elucidated by nuclear magnetic resonance (NMR) spectroscopy.[2][3][11][18][19]

Quantitative Data on Biological Activity

The biological activity of this compound analogues is often evaluated by their ability to protect neurons from excitotoxicity and their binding affinity to the NMDA receptor. The following table summarizes data for the closely related Gly-Pro-Glu (GPE) and its analogues.[20][21][22][23][24][25][26]

| Compound | Modification | NMDA Receptor Binding Affinity (Ki, µM) | Neuroprotection (% protection against NMDA-induced excitotoxicity) |

| GPE (Gly-Pro-Glu) | Parent Peptide | 3.83 ± 1.76 | - |

| H-Gly-PMe-Glu-OH | Proline modified with a methyl group | 31.24 ± 15.65 | 28.5 |

| H-Gly-dmP-Glu-OH | Proline modified with two methyl groups | 7.96 ± 1.83 | Significant protection |

| NNZ-2566 | α-methylation of the proline moiety | - | Significantly reduces infarct area in a stroke model[24][26] |

Signaling Pathways

This compound analogues are believed to exert their neuroprotective effects primarily by modulating the NMDA receptor signaling pathway. This can, in turn, influence downstream pro-survival pathways such as the PI3K/Akt pathway.

NMDA Receptor Signaling Pathway

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal survival.[5][15][27] Overactivation of this receptor can lead to excitotoxicity and neuronal cell death. This compound analogues may act as partial agonists or modulators of the NMDA receptor, preventing excessive calcium influx.

Figure 2. NMDA Receptor Signaling Pathway and Modulation by this compound Analogues.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major pro-survival signaling cascade that is activated by various growth factors and can be influenced by NMDA receptor activity.[8][20][21][22][28] Activation of this pathway leads to the inhibition of apoptosis and promotion of cell survival.

Figure 3. PI3K/Akt Pro-Survival Signaling Pathway.

Conclusion

The synthesis of this compound analogues and derivatives represents a promising avenue for the development of novel neuroprotective agents. The well-established methods of Fmoc-based solid-phase peptide synthesis provide a robust platform for the generation of a diverse library of these compounds. Further investigation into the structure-activity relationships and the precise mechanisms of action, particularly their interaction with the NMDA receptor and downstream signaling pathways, will be crucial for the design of more potent and selective therapeutic candidates. This guide provides the foundational knowledge and detailed protocols to support these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic peptides. 15. Lanthanide-assisted 13C and 1H NMR analysis of preferred side-chain rotamers in proline-containing cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. cusabio.com [cusabio.com]

- 9. researchgate.net [researchgate.net]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. 13C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 15. pharmtech.com [pharmtech.com]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hplc.eu [hplc.eu]

- 18. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NNZ-2566: a Gly-Pro-Glu analogue with neuroprotective efficacy in a rat model of acute focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

In Silico Modeling of D-Pro-Pro-Glu Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the tripeptide D-Pro-Pro-Glu with potential protein targets. Given the limited direct literature on this specific peptide, this document serves as a practical framework, outlining the necessary computational and experimental steps a researcher would undertake to characterize its binding affinity, molecular dynamics, and potential biological function.

Introduction to this compound and In Silico Modeling

The tripeptide this compound is a proline-rich peptide sequence. Proline-rich motifs are known to be crucial in a variety of biological processes, often mediating protein-protein interactions.[1][2] The presence of two consecutive proline residues suggests a rigid conformational structure, which can be advantageous for specific binding to protein targets.[1] In silico modeling, including techniques like molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to predict and analyze the interactions of such peptides with biological macromolecules.[3][4] These computational methods are instrumental in the early stages of drug discovery for identifying potential protein targets, predicting binding affinities, and elucidating the mechanism of action at a molecular level.

Identifying Potential Protein Targets

The initial step in modeling this compound interactions is to identify plausible protein targets. Based on the known interactions of other proline-rich peptides, several protein families can be considered as primary candidates for investigation.[5][6][7]

Potential Target Classes for this compound:

-

SH3 (Src Homology 3) Domains: These domains are well-known for binding to proline-rich sequences and are integral components of many signaling pathways.[1]

-

WW Domains: Similar to SH3 domains, WW domains recognize proline-rich motifs.

-

EVH1 (Ena/VASP Homology 1) Domains: These domains also play a role in binding proline-rich ligands.

-

Bacterial Ribosomes and Chaperone Proteins (e.g., DnaK): Some proline-rich antimicrobial peptides have been shown to target these intracellular bacterial components.[5][6][7]

-

Glutamate (B1630785) Receptors: Given the C-terminal glutamate residue, interactions with glutamate receptors, such as the NMDA receptor, could be explored. The tripeptide Gly-Pro-Glu has been shown to interact with NMDA receptors.[8]

A logical workflow for target identification and initial screening is depicted below.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[3] This technique is crucial for identifying potential binding sites and estimating the binding affinity.

Experimental Protocol for Molecular Docking:

-

Preparation of the Receptor Structure:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Preparation of the Ligand Structure:

-

Generate the 3D structure of this compound using a molecule builder.

-

Perform energy minimization of the peptide structure.

-

-

Docking Simulation:

-

Define the binding site on the receptor. This can be done based on known active sites or by performing a blind docking to search the entire protein surface.

-

Run the docking algorithm using software such as AutoDock, Glide, or GOLD.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

-

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |

| SH3 Domain (Src) | -8.5 | Tyr90, Trp118, Pro133 |

| DnaK (E. coli) | -7.9 | Arg72, Gly201, Ile232 |

| NMDA Receptor (GluN1) | -9.2 | Arg523, Asp732, Tyr766 |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.[9][10]

Experimental Protocol for Molecular Dynamics Simulation:

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking step as the starting structure.

-

Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

-

-

Production Run:

-

Run the simulation for a significant period (e.g., 100 ns or more) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value | Description |

| Simulation Time | 100 ns | Total duration of the production simulation. |

| Temperature | 300 K | Simulated physiological temperature. |

| Pressure | 1 atm | Simulated physiological pressure. |

| Average RMSD of Complex | 2.1 Å | Indicates the stability of the complex during the simulation. |

| Average Rg of Ligand | 5.3 Å | Measures the compactness of the ligand within the binding pocket. |

The general workflow for in silico modeling is illustrated in the following diagram.

Experimental Validation

The predictions from in silico modeling must be validated through experimental techniques to confirm the binding and functional activity of this compound.

Binding Assays

Surface Plasmon Resonance (SPR):

-

Protocol:

-

Immobilize the target protein on a sensor chip.

-

Flow different concentrations of this compound over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the binding.

-

Calculate the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC):

-

Protocol:

-

Place the target protein in the sample cell of the calorimeter.

-

Inject small aliquots of this compound into the cell.

-

Measure the heat released or absorbed upon binding.

-

Determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Table 3: Hypothetical Experimental Binding Data for this compound

| Target Protein | Technique | KD (μM) | ka (1/Ms) | kd (1/s) |

| SH3 Domain (Src) | SPR | 15.2 | 2.5 x 10^4 | 3.8 x 10^-1 |

| NMDA Receptor (GluN1) | ITC | 8.9 | - | - |

Functional Assays

The functional consequences of this compound binding should be assessed using relevant cell-based or biochemical assays. For instance, if the target is a receptor, downstream signaling pathways can be monitored. If the target is an enzyme, its activity can be measured in the presence of the peptide.

A hypothetical signaling pathway involving a generic G-protein coupled receptor (GPCR), which could be a class of glutamate receptors, is shown below.

Conclusion

The in silico modeling of this compound interactions, followed by rigorous experimental validation, provides a robust framework for elucidating its biological role and therapeutic potential. While this guide presents a generalized methodology, the specific details of the protocols may need to be adapted based on the chosen protein target and the available computational and experimental resources. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of novel peptide-based therapeutics.

References

- 1. Proline-rich peptides – Chair of Computational Biology [www-cbi.cs.uni-saarland.de]

- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]

- 3. Glu-Pro | 41745-47-5 | Benchchem [benchchem.com]

- 4. google.com [google.com]

- 5. Computer-aided design of proline-rich antimicrobial peptides based on the chemophysical properties of a peptide isolated from Olivancillaria hiatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. m.youtube.com [m.youtube.com]

- 10. biomachina.org [biomachina.org]

- 11. In Silico Evaluation of Binding of 2-Deoxy-D-Glucose with Mpro of nCoV to Combat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for D-Pro-Pro-Glu in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-D-Pro-Pro-Glu-NH2 has emerged as a highly efficient organocatalyst in asymmetric synthesis, particularly in the conjugate addition of aldehydes to nitroolefins (Michael addition). Its well-defined conformational preferences, driven by a β-turn structure, allow for excellent stereocontrol, making it a valuable tool for the synthesis of chiral molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of D-Pro-Pro-Glu in asymmetric catalysis, as well as a protocol for its synthesis.

Asymmetric Michael Addition of Aldehydes to Nitroolefins

The this compound-NH2 catalyst has been demonstrated to be highly effective in promoting the asymmetric Michael addition of a variety of aldehydes to nitroolefins, yielding γ-nitroaldehydes with high diastereo- and enantioselectivity. These products are valuable synthetic intermediates, readily convertible to other important chiral building blocks such as γ-amino acids.

Reaction Mechanism

The catalytic cycle of the this compound-NH2 catalyzed Michael addition involves several key steps[1][2]:

-

Enamine Formation: The secondary amine of the N-terminal D-Proline residue reacts with the aldehyde to form a chiral enamine intermediate.

-

C-C Bond Formation: The enamine then attacks the nitroolefin in a stereocontrolled fashion. The glutamic acid residue plays a crucial role in this step by acting as a general acid/base, activating the nitroolefin and stabilizing the transition state through hydrogen bonding.[1] This step is the rate-determining step of the reaction.[1]

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the γ-nitroaldehyde product and regenerate the catalyst.

A proposed catalytic cycle is depicted in the following diagram:

Caption: Catalytic cycle for the this compound-NH2 catalyzed Michael addition.

Substrate Scope

The this compound-NH2 catalyst has been shown to be effective for a broad range of aldehydes and nitroolefins, consistently providing high yields and excellent stereoselectivities.[3]

| Entry | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | (E)-β-Nitrostyrene | 95 | >95:5 | 98 |

| 2 | Butanal | (E)-β-Nitrostyrene | 96 | >95:5 | 97 |

| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 94 | >95:5 | 98 |

| 4 | Propanal | (E)-1-Nitro-2-(p-tolyl)ethene | 93 | >95:5 | 97 |

| 5 | Propanal | (E)-1-Nitro-2-(p-chlorophenyl)ethene | 96 | >95:5 | 99 |

| 6 | Propanal | (E)-1-Nitro-2-(2-naphthyl)ethene | 92 | >95:5 | 98 |

Data is representative and compiled from literature. Actual results may vary.

Experimental Protocol: Asymmetric Michael Addition of Propanal to (E)-β-Nitrostyrene

This protocol provides a general procedure for the asymmetric Michael addition of propanal to (E)-β-nitrostyrene catalyzed by H-D-Pro-Pro-Glu-NH2.

Materials:

-

H-D-Pro-Pro-Glu-NH2 (catalyst)

-

(E)-β-Nitrostyrene (substrate)

-

Propanal (substrate)

-

Chloroform (B151607) (CHCl3, anhydrous)

-

Isopropanol (B130326) (i-PrOH, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a solution of (E)-β-nitrostyrene (0.1 mmol, 1.0 equiv) in a mixture of chloroform and isopropanol (9:1 v/v, 0.5 M) is added H-D-Pro-Pro-Glu-NH2 (0.01 mmol, 10 mol%).

-

Propanal (0.5 mmol, 5.0 equiv) is then added, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

-

The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Asymmetric Aldol (B89426) Reaction

While this compound itself has not been extensively reported as a catalyst for asymmetric aldol reactions, proline and proline-based peptides are well-established catalysts for this transformation. The following protocol is a general procedure for a proline-catalyzed asymmetric aldol reaction, which can be adapted for catalysis with this compound.

Reaction Mechanism

The mechanism of the proline-catalyzed aldol reaction is similar to the Michael addition, proceeding through a key enamine intermediate. The carboxylic acid functionality of the catalyst is crucial for activating the acceptor aldehyde and promoting the stereoselective C-C bond formation.

References

Application of D-Pro-Pro-Glu in Peptide Synthesis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The tripeptide motif D-Pro-Pro-Glu has emerged as a significant building block in the field of peptide synthesis, primarily through its application as a highly efficient asymmetric organocatalyst. This document provides detailed application notes and experimental protocols for the use of the this compound sequence, focusing on its role in catalyzing stereoselective carbon-carbon bond forming reactions.

Introduction: The Significance of the this compound Motif

The incorporation of D-amino acids and proline residues into peptide sequences is a well-established strategy for introducing conformational constraints and enhancing proteolytic stability. The this compound sequence, particularly in its C-terminally amidated form (H-dPro-Pro-Glu-NH₂), has been identified as a powerful peptidic catalyst for asymmetric conjugate addition reactions.[1]

The catalytic efficiency of this tripeptide stems from its unique structural features. The D-Pro-Pro motif is crucial for establishing a rigid β-turn-like conformation, which preorganizes the catalyst for stereoselective transformations.[2] The N-terminal D-proline provides the secondary amine necessary for enamine catalysis, while the C-terminal glutamic acid residue, with its carboxylic acid side chain, plays a key role in activating the electrophile and promoting the reaction.[3]

Primary Application: Asymmetric Organocatalysis

The most prominent application of the this compound motif is as the organocatalyst H-dPro-Pro-Glu-NH₂ for the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is of significant importance in organic synthesis as it provides access to chiral γ-nitro carbonyl compounds, which are versatile intermediates for the synthesis of various biologically active molecules.[4][5]

The catalyst operates through an enamine-based mechanism, where the secondary amine of the N-terminal D-proline reacts with the aldehyde to form a nucleophilic enamine intermediate. The glutamic acid side chain is believed to act as a general acid/base, facilitating the reaction and controlling the stereochemical outcome.[4]

Quantitative Data: Performance of H-dPro-Pro-Glu-NH₂ in Asymmetric Michael Addition

The H-dPro-Pro-Glu-NH₂ catalyst has demonstrated high yields and excellent stereoselectivities across a range of substrates. The following table summarizes representative data from the literature.

| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |

| Propanal | (E)-β-Nitrostyrene | 1 | CHCl₃/i-PrOH (9:1) | 2 | 98 | >95:5 | 99 | [5] |

| Butanal | (E)-β-Nitrostyrene | 1 | CHCl₃/i-PrOH (9:1) | 2 | 99 | >95:5 | 99 | [5] |

| Isovaleraldehyde | (E)-β-Nitrostyrene | 1 | CHCl₃/i-PrOH (9:1) | 4 | 95 | >95:5 | 99 | [5] |

| Propanal | (E)-2-(2-Nitrovinyl)furan | 1 | CHCl₃/i-PrOH (9:1) | 2 | 96 | >95:5 | 99 | [5] |

| Propanal | (E)-1-Nitro-2-phenylethene | 1 | Toluene | 24 | 92 | 94:6 | 98 | [5] |

| Cyclohexanecarbaldehyde | (E)-β-Nitrostyrene | 5 | CHCl₃/i-PrOH (9:1) | 24 | 85 | >95:5 | 99 | [5] |

Experimental Protocols

Protocol for H-dPro-Pro-Glu-NH₂ Catalyzed Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric conjugate addition of an aldehyde to a nitroolefin using H-dPro-Pro-Glu-NH₂ as the catalyst.

Materials:

-

H-dPro-Pro-Glu-NH₂ catalyst

-

Aldehyde (freshly distilled)

-

Nitroolefin

-

Solvent (e.g., CHCl₃/i-PrOH 9:1, v/v)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a solution of the nitroolefin (0.2 mmol) in the chosen solvent (1.0 mL) in a clean, dry reaction vial, add the aldehyde (1.0 mmol, 5 equivalents).

-

Add the H-dPro-Pro-Glu-NH₂ catalyst (0.002 mmol, 1 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis).

Protocol for Solid-Phase Synthesis of H-dPro-Pro-Glu-NH₂

The H-dPro-Pro-Glu-NH₂ catalyst can be conveniently synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Rink amide resin

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Pro-OH

-

Fmoc-D-Pro-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (20% piperidine (B6355638) in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):

-

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple Fmoc-Glu(OtBu)-OH (3 eq.) to the resin using a suitable coupling reagent (e.g., HBTU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Peptide Chain Elongation:

-

Repeat the deprotection and coupling steps sequentially for Fmoc-Pro-OH and Fmoc-D-Pro-OH.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal D-proline.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-